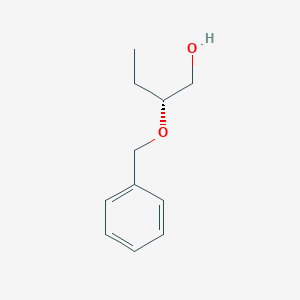

(2R)-2-(Benzyloxy)butan-1-ol

Description

Significance of Enantiomerically Pure Alcohols in Modern Organic Synthesis

Enantiomerically pure alcohols are highly valued as intermediates in the synthesis of a wide array of complex organic molecules. Their hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. This is particularly crucial in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or even harmful.

Overview of Methodologies for Chiral Alcohol Production

Several strategies have been developed for the synthesis of enantiomerically pure alcohols. These can be broadly categorized as follows:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as starting materials. These readily available and inexpensive compounds are then converted through a series of chemical transformations into the desired chiral alcohol.

Asymmetric Catalysis: This powerful method employs a small amount of a chiral catalyst to convert a prochiral starting material (a molecule that can be converted into a chiral product) into a single enantiomer of the desired alcohol. This includes methods like asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

Enzymatic Resolutions: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture (a 50:50 mixture of both enantiomers), allowing for the separation of the two. Lipases and dehydrogenases are commonly used for the kinetic resolution of racemic alcohols.

Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed.

Structural and Stereochemical Context of (2R)-2-(Benzyloxy)butan-1-ol in Chiral Butanol Derivatives

This compound belongs to the family of chiral butanol derivatives. Its structure features a four-carbon butanol backbone with a hydroxyl group at the C1 position and a benzyloxy group at the C2 position. The "(2R)" designation specifies the absolute configuration at the C2 stereocenter, indicating a particular three-dimensional arrangement of the substituents around this carbon atom. The benzyloxy group serves as a protecting group for the C2 hydroxyl, preventing it from reacting during subsequent synthetic steps. This strategic protection allows for selective reactions at the primary hydroxyl group (C1-OH).

Other related chiral butanol derivatives include (2R)-butan-2-ol and (R)-(+)-1,2,4-Butanetriol. sigmaaldrich.com The presence of the bulky benzyloxy group in this compound can influence the stereochemical outcome of reactions at adjacent centers, making it a valuable chiral building block for the synthesis of complex target molecules.

Structure

3D Structure

Properties

CAS No. |

84994-62-7 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2R)-2-phenylmethoxybutan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 |

InChI Key |

JRQIUTBHFLCSIT-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](CO)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(CO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2r 2 Benzyloxy Butan 1 Ol

Stereoselective and Enantioselective Synthesis Routes to (2R)-2-(Benzyloxy)butan-1-ol

The synthesis of this compound with high enantiopurity relies on methods that can effectively control the stereochemistry at the C2 position. These approaches can be broadly categorized into asymmetric reductions, biocatalytic methods, chiral auxiliary-mediated syntheses, and the stereocontrolled functionalization of existing chiral precursors.

Asymmetric Reduction Approaches (e.g., hydrogenations, hydride reductions)

Asymmetric reduction of a suitable prochiral ketone precursor, such as 2-(benzyloxy)butan-1-al or a related keto-ester, is a direct and powerful strategy for accessing this compound. This approach utilizes chiral catalysts or reagents to deliver a hydride to one face of the carbonyl group preferentially, thereby establishing the desired (R)-stereocenter.

A common strategy involves the asymmetric hydrogenation of a ketone. While direct examples for 2-(benzyloxy)butan-1-al are not prevalent in readily available literature, the principle is well-established for a wide range of ketones. For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are effective for the asymmetric hydrogenation of various functionalized ketones. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Alternatively, asymmetric transfer hydrogenation represents an experimentally simpler method. This technique often employs a chiral catalyst, such as an iron(II) complex, to facilitate the transfer of hydrogen from a hydrogen donor, like isopropanol (B130326) or formic acid, to the ketone. nih.gov This method has been successfully used for the synthesis of a variety of enantioenriched alcohols. nih.gov

Another approach is the use of stoichiometric chiral reducing agents. Borane-based reagents, when complexed with chiral ligands, can achieve high levels of enantioselectivity in the reduction of ketones.

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes, particularly oxidoreductases from microorganisms, can reduce prochiral ketones with high enantioselectivity under mild reaction conditions.

A pertinent example is the use of yeast, such as Kluyveromyces marxianus or Pichia glucozyma, for the stereoselective reduction of β-keto esters. scielo.br These microorganisms contain reductases that can selectively produce one enantiomer of the corresponding β-hydroxy ester with high diastereomeric and enantiomeric excess. scielo.br For the synthesis of this compound, a potential precursor would be ethyl 2-(benzyloxy)butanoate, which could be reduced to the target alcohol. The enantioselectivity would be dependent on the specific yeast strain and its enzymatic machinery.

Furthermore, isolated and purified enzymes, or genetically engineered microorganisms overexpressing specific reductases, can be employed for more controlled and efficient transformations. For example, recombinant E. coli strains expressing an NADPH-dependent aldehyde reductase have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (R)-alcohol with high optical purity. nih.gov A similar system could be envisioned for the reduction of a suitable precursor to this compound.

A chemo-biological approach has been successfully used to prepare the chiral building block (R)-4-acetoxy-2-methyl-1-butanol using Pseudomonas putida. knu.ac.kr This demonstrates the potential of using microorganisms to achieve high enantioselectivity in the synthesis of chiral alcohols. knu.ac.kr

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming reaction. For instance, an achiral carboxylic acid precursor could be converted into a chiral amide or ester using a chiral amine or alcohol auxiliary. Subsequent reactions, such as alkylation, would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would furnish the chiral product.

While a specific application of a chiral auxiliary for the direct synthesis of this compound is not explicitly detailed in the available literature, the general principle is widely applied. For example, novel chiral auxiliaries are continuously being developed and their effectiveness demonstrated in the synthesis of various chiral molecules. rsc.org

Stereocontrolled Functionalization of Precursors

This approach, often referred to as chiral pool synthesis, utilizes a readily available and inexpensive enantiomerically pure starting material and chemically transforms it into the desired product while retaining the original stereocenter.

A plausible route to this compound could start from the commercially available (S)-ethyl lactate. researchgate.net The synthesis of the related compound (−)-(S)-2-(benzyloxy)propanal from ethyl (S)-lactate is well-documented and involves O-benzylation followed by reduction of the ester to the aldehyde. researchgate.net A similar strategy could be adapted, starting with a suitable four-carbon chiral precursor.

Another potential chiral precursor is (R)-2-aminobutanol, which can be synthesized through various methods. nih.gov The amino group could be diazotized and displaced with a hydroxyl group, followed by protection of the primary alcohol and benzylation of the secondary alcohol. The stereochemical outcome of the diazotization step would need to be carefully controlled to ensure retention or inversion of configuration as desired.

The synthesis of chiral polyoxazolines from (R)-2-amino-1-butanol highlights the utility of this chiral building block in asymmetric synthesis. elsevierpure.com

Resolution Techniques for Enantiomeric Enrichment of this compound and Related Analogues

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For the production of this compound, if a non-stereoselective synthesis is employed initially, a resolution step is necessary to isolate the desired (R)-enantiomer.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a widely used method for the separation of racemates of alcohols. jocpr.com This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the acylation or deacylation of one enantiomer of a racemic alcohol at a much higher rate than the other. rsc.orgjocpr.com

For the resolution of racemic 2-(benzyloxy)butan-1-ol, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the (R)-alcohol and the (S)-ester can then be separated by conventional methods such as chromatography. Lipases like Candida antarctica lipase A (CAL-A) and Pseudomonas cepacia lipase are known for their effectiveness in resolving benzylic and other secondary alcohols. scielo.brmdpi.com The choice of acyl donor (e.g., vinyl acetate (B1210297), acid anhydride) and solvent can significantly influence the efficiency and enantioselectivity of the resolution. scielo.brnih.gov

Table of Reaction Parameters for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |

| (R,S)-2-Butanol | Novozym 435® | Vinyl Acetate | n-Hexane | ~90% (at 90 min) | nih.gov |

| 1-Phenylethanol | Lipase A from Candida antarctica | 2-(prop-2-yn-1-yloxy)acetyl esters | - | High | rsc.org |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lipase A from Candida antarctica (CAL-A) | Vinyl Butyrate | Heptane | 96-99% (for (R)-ester) | scielo.br |

This table illustrates typical conditions and outcomes for enzymatic kinetic resolutions of secondary alcohols, providing a starting point for developing a protocol for this compound.

Protecting Group Strategies in the Synthesis of this compound

The synthesis of a molecule with multiple reactive sites, such as the hydroxyl groups in the precursors to this compound, requires a sophisticated use of protecting groups. These groups temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.

Introduction of the Benzyloxy Moiety

The benzyloxy group is a widely used protecting group for alcohols due to its stability under a range of reaction conditions and the relative ease of its removal by hydrogenolysis. nih.gov

The most common method for its introduction is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the target hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with benzyl (B1604629) bromide. nih.gov For substrates with multiple hydroxyl groups, such as 1,2-butanediol, achieving selective benzylation at the secondary C2 position over the primary C1 position is a significant challenge due to the higher reactivity of the primary hydroxyl group.

Alternative reagents have been developed to introduce the benzyl group under different conditions. Benzyl trichloroacetimidate (B1259523), for instance, can be used to benzylate alcohols under acidic conditions, which can be advantageous for substrates that are sensitive to strong bases. orgsyn.org

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Benzyl bromide (BnBr) with NaH | Anhydrous DMF or THF, 0 °C to room temperature | Strongly basic, high-yielding, most common method. nih.gov |

| Benzyl bromide (BnBr) with Ag₂O | Mildly basic | Can offer better selectivity for more accessible hydroxyl groups. |

| Benzyl trichloroacetimidate (BnOC(CCl₃)NH) | Acid catalyst (e.g., TfOH), anhydrous solvent | Suitable for acid-stable substrates; avoids strong bases. orgsyn.org |

| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Acid catalyst (e.g., TfOH) | Acid-catalyzed O-benzylation reagent. nih.gov |

Selective Derivatization of Hydroxyl Groups

In a precursor like 1,2-butanediol, the presence of both a primary and a secondary hydroxyl group necessitates a strategy for selective functionalization to ensure the benzyloxy group is introduced at the C2 position.

One approach is to protect both hydroxyl groups simultaneously by forming a cyclic acetal (B89532), for example, a benzylidene acetal. Subsequent regioselective cleavage of this acetal can then expose one of the hydroxyl groups for further reaction.

A more direct and elegant approach is the site-selective functionalization of the less reactive secondary hydroxyl group in the presence of the more reactive primary one. Recent advances in catalysis have made this challenging transformation possible. It has been demonstrated that a chiral organic catalyst can be used to achieve the silylation of a secondary alcohol with high preference over a primary alcohol in a 1,2-diol. nih.gov This strategy can be adapted for benzylation, where a chiral catalyst reversibly binds to the diol in a specific orientation that positions the secondary hydroxyl group for reaction with the benzylating agent. nih.gov This method not only achieves the desired regioselectivity but can also be combined with kinetic resolution to produce the enantiomerically enriched secondary-protected diol from a racemic starting material in a single step. nih.gov

| Strategy | Description | Key Considerations |

|---|---|---|

| Statistical Mixture | Reacting the diol with a limited amount of benzylating agent. | Generally leads to a mixture of unreacted, mono-benzylated (at C1 and C2), and di-benzylated products, requiring difficult separation. |

| Protection/Deprotection | Formation of a cyclic protecting group (e.g., acetal), followed by regioselective opening. | Adds steps to the synthesis but offers good control. |

| Catalytic Site-Selective Functionalization | Use of a catalyst that selectively directs the reaction to the secondary hydroxyl group. | Highly efficient and atom-economical; can combine resolution and derivatization. nih.gov |

Stereochemical Characterization and Absolute Configuration Elucidation of 2r 2 Benzyloxy Butan 1 Ol

Advanced Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

The determination of the absolute configuration and the assessment of enantiomeric purity of a chiral alcohol like (2R)-2-(Benzyloxy)butan-1-ol would rely on a combination of powerful spectroscopic methods.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Chiral NMR spectroscopy is a fundamental technique for determining absolute configuration. One common approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). umn.edu The alcohol, this compound, would be converted into two separate diastereomeric esters by reaction with (R)- and (S)-MTPA chloride. umn.edu

In theory, analysis of the ¹H NMR spectra of these two diastereomeric Mosher esters would allow for the assignment of the absolute configuration at the C2 stereocenter. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, a Δδ (δS - δR) value is calculated for protons on either side of the stereocenter. A consistent pattern of positive and negative Δδ values for these protons, when applied to the established Mosher model, would confirm the (R) configuration. However, specific published ¹H NMR data tables detailing these Δδ values for the MTPA esters of this compound are not found in the surveyed literature.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. They provide information about the three-dimensional structure and absolute configuration. For a molecule like this compound, an experimental VCD or ECD spectrum would be recorded and then compared to a theoretically calculated spectrum. This computational analysis, often employing density functional theory (DFT), would be performed for the (R)-enantiomer. A match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration. While ECD analysis has been used to determine the absolute configuration of various complex natural products and chiral molecules, specific VCD or ECD spectra for this compound are not documented in available research.

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides the most unambiguous determination of absolute configuration. Since this compound is a liquid or low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting the primary alcohol with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid) to form a solid ester. The resulting crystal would then be analyzed by single-crystal X-ray diffraction. The diffraction data would not only confirm the molecular structure but also allow for the determination of the absolute stereochemistry, often by referencing the anomalous dispersion of the heavy atom. Although this is a standard and powerful technique, a published crystal structure of a derivative of this compound has not been identified.

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenter at C2 in this compound is expected to be high under standard conditions (neutral pH, moderate temperatures). The hydroxyl and benzyloxy groups are not prone to spontaneous cleavage or rearrangement that would lead to racemization. Epimerization, the change in configuration at a single stereocenter, would likely require harsh chemical conditions, such as treatment with a strong base to deprotonate the secondary alcohol followed by reprotonation, or conditions that could promote a substitution reaction with inversion of configuration (e.g., a Walden inversion). Specific studies detailing the conditions under which this compound might epimerize or its general configurational stability have not been reported.

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial for any application of a single enantiomer. Chiral chromatography is the standard method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation can be achieved by using a chiral stationary phase (CSP). eijppr.comcsfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of alcohols. sigmaaldrich.com A racemic sample of 2-(benzyloxy)butan-1-ol would be injected onto a chiral column, and the mobile phase composition (typically a mixture of alkanes and an alcohol modifier like isopropanol) would be optimized to achieve baseline separation of the (R)- and (S)-enantiomers. Quantification of the area under each peak would then provide the enantiomeric ratio.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is a powerful alternative. The enantiomers of butanols and their derivatives can be separated on GC columns coated with a chiral selector, often a cyclodextrin (B1172386) derivative. nih.gov The sample could be analyzed directly or after derivatization of the hydroxyl group (e.g., to form an acetate (B1210297) ester) to improve volatility and chromatographic performance. The two enantiomers would exhibit different retention times on the chiral column, allowing for their separation and quantification.

While these chromatographic methods are standard practice, specific, optimized conditions published for the baseline separation of the enantiomers of 2-(benzyloxy)butan-1-ol are not available in the surveyed scientific literature.

Role of 2r 2 Benzyloxy Butan 1 Ol in Asymmetric Transformations and Complex Molecule Synthesis

(2R)-2-(Benzyloxy)butan-1-ol as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, effectively imparting their stereochemical information to the final product. sigmaaldrich.com this compound is a quintessential example of such a synthon. The (R)-configuration at the C2 position provides a fixed stereochemical anchor, while the differential reactivity of the primary hydroxyl group versus the protected secondary hydroxyl group enables regioselective reactions. The benzyl (B1604629) ether provides robust protection for the secondary alcohol under a wide variety of reaction conditions, yet it can be readily removed in later synthetic stages via hydrogenolysis. This combination of features makes it an ideal precursor for creating stereodefined carbon-carbon and carbon-heteroatom bonds.

The chiral framework of this compound is strategically employed to influence the stereochemical outcome of key carbon-carbon bond-forming reactions. Although direct use as a catalyst is not its primary role, its derivatives are powerful intermediates. For instance, oxidation of the primary alcohol to an aldehyde furnishes a chiral electrophile. This aldehyde can then participate in diastereoselective additions, such as aldol (B89426) or allylation reactions, where the existing stereocenter at C2 directs the formation of a new stereocenter.

Alternatively, the primary alcohol can be converted into a nucleophilic species. For example, after conversion to an organometallic reagent, it can be used in alkylation reactions. In the broader context of asymmetric synthesis, related chiral alcohols are precursors for generating chiral enolates for stereocontrolled alkylations or are used in catalytic asymmetric allylic alkylation (AAA) reactions, which are effective for constructing quaternary chiral centers. nih.gov While specific documented examples detailing the direct use of this compound in these reactions are not prevalent in the provided sources, its structural motifs are analogous to those used in well-established stereoselective methods, such as the asymmetric vinylogous aldol reaction of silyloxy furans with aldehydes to create chiral butenolides. nih.gov

A representative, though generalized, synthetic scheme for an alkylation reaction is shown below:

| Reactant 1 | Reactant 2 | Reaction Type | Product | Stereochemical Outcome |

| Derivative of this compound (e.g., tosylate) | Organocuprate (R'₂CuLi) | Alkylation (Sₙ2) | C-C coupled product | Inversion of configuration at C1 |

| Aldehyde derived from this compound | Silyl enol ether | Aldol Addition | β-hydroxy ketone | Diastereoselective addition controlled by C2 stereocenter |

This compound is an excellent precursor for the synthesis of chiral epoxides, specifically (2R)-2-(benzyloxymethyl)-2-ethyloxirane. The synthesis is typically achieved through a well-established two-step sequence. First, the primary hydroxyl group is selectively activated by conversion into a good leaving group, commonly a tosylate or mesylate. Subsequent treatment of this intermediate with a base (e.g., sodium hydride) facilitates an intramolecular Sₙ2 reaction. The alkoxide formed from the secondary alcohol attacks the carbon bearing the tosylate, leading to ring closure and formation of the epoxide with inversion of configuration at the C1 position.

This transformation is a cornerstone of synthetic chemistry as chiral epoxides are highly valuable intermediates, capable of undergoing regio- and stereoselective ring-opening reactions with a variety of nucleophiles to generate 1,2-difunctionalized chiral building blocks. Similarly, this strategy can be extended to synthesize larger cyclic ethers, which are structural motifs in many natural products.

The synthesis of enantiopure chiral amines is a critical task in the pharmaceutical industry. nih.gov this compound can be readily converted into the corresponding chiral amine, (2R)-1-amino-2-(benzyloxy)butane. A standard synthetic route involves:

Activation of the primary alcohol as a sulfonate ester (tosylate or mesylate).

Displacement of the leaving group with an azide (B81097) nucleophile (e.g., sodium azide).

Reduction of the resulting azide to the primary amine, typically via catalytic hydrogenation (which may also cleave the benzyl ether) or using a reagent like lithium aluminum hydride.

This process allows the stereocenter to be preserved, providing access to valuable chiral 1,2-amino alcohols after deprotection. Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as precursors for chiral ligands. nih.gov

Furthermore, this chiral amino alcohol can be an intermediate in the synthesis of chiral nitrogen-containing heterocycles. For example, it can be used to construct chiral morpholines or piperazines, which are common scaffolds in drug discovery. nih.gov The enzymatic synthesis of chiral amines from racemic alcohols using amine dehydrogenases has also been explored, showcasing a modern biocatalytic approach to this transformation. nih.govnih.gov

| Starting Material | Key Reagents | Intermediate Product | Final Product (after deprotection) | Application |

| This compound | 1. TsCl, py2. NaN₃3. LiAlH₄ | (2R)-1-Amino-2-(benzyloxy)butane | (2R)-1-Aminobutan-2-ol | Chiral Building Block |

| This compound | (Multi-step sequence) | N/A | Chiral Morpholine Derivative | Heterocyclic Synthesis |

Derivatization of this compound into Chiral Auxiliaries and Ligands

Beyond its role as a building block that is incorporated into the final product, this compound can be chemically modified to create chiral auxiliaries and ligands. These molecules are used in catalytic amounts to control the stereochemistry of a reaction without being part of the final product structure.

The development of effective chiral ligands is central to the field of asymmetric catalysis. beilstein-journals.org The chiral scaffold of this compound is an attractive starting point for ligand synthesis. A common strategy involves converting the chiral diol framework (after deprotection) into a chiral amino alcohol, such as (2R)-2-aminobutan-1-ol. This amino alcohol is a precursor to widely used oxazoline-based ligands.

For instance, condensation of (2R)-2-aminobutan-1-ol with a dinitrile or a dicarboxylic acid can yield bis(oxazoline) ligands, often referred to as BOX ligands. The ethyl group at the chiral center of the oxazoline (B21484) ring, derived from the butanol backbone, influences the steric environment around the coordinated metal center, which is crucial for achieving high enantioselectivity. The design of such ligands plays a significant role in the advancement of asymmetric catalysis. beilstein-journals.org

Ligands derived from the this compound scaffold are employed in a variety of metal-catalyzed asymmetric reactions. Chiral bis(oxazoline) ligands, for example, can coordinate with metals like copper, palladium, rhodium, or zinc to create chiral Lewis acid catalysts. These catalysts have been successfully applied in:

Asymmetric Hydrosilylation: Rhodium complexes of polyoxazoline ligands have been used for the asymmetric hydrosilylation of ketones. beilstein-journals.org

Asymmetric Allylic Amination: Palladium-catalyzed asymmetric allylic amination reactions often utilize chiral ligands to control the stereochemistry of the C-N bond formation. beilstein-journals.org

Aldol and Michael Reactions: Copper(II) complexes with certain bis(oxazoline) ligands have shown high enantioselectivities in asymmetric Michael addition reactions.

The effectiveness of the catalyst is highly dependent on the ligand's structure, the metal center, and the specific reaction conditions. The ethyl group from the original butanol backbone provides a distinct steric and electronic environment that is often key to inducing high levels of stereocontrol.

Strategic Intermediate in Natural Product Total Synthesis

The inherent chirality and functional group arrangement of this compound make it an ideal starting point for the synthesis of a wide array of natural products. Its ability to introduce a specific stereocenter early in a synthetic sequence is a key strategy for achieving high levels of stereocontrol in the final target molecule.

Enantioselective Synthesis of Biologically Active Compounds

The quest for enantiomerically pure pharmaceuticals has driven the demand for chiral building blocks like this compound. The stereochemistry of a drug molecule is often critical to its efficacy and can significantly influence its interaction with biological targets such as enzymes and receptors.

While specific, named biologically active compounds synthesized directly from this compound are not extensively reported in readily available literature, the structural unit is fundamental to the synthesis of various chiral molecules. For instance, chiral 1,2-diols are important pharmacophores, and the synthesis of enantiopure vicinal diols, such as (2R,3R)-2,3-butanediol and its derivatives, has been achieved using biocatalytic methods, highlighting the importance of this structural motif. escholarship.orgresearchgate.net These diols can serve as key intermediates in the synthesis of pharmaceuticals.

The general strategy involves utilizing the pre-existing stereocenter in this compound to direct the formation of new stereocenters. This is often achieved through diastereoselective reactions where the chiral center influences the facial selectivity of attack on a prochiral center.

Table 1: Examples of Biologically Active Compound Classes Incorporating C4 Chiral Building Blocks

| Compound Class | Therapeutic Area | Relevance of Chiral C4 Unit |

| Macrolide Antibiotics | Antibacterial | The polyketide backbone often contains multiple methyl-bearing stereocenters derived from chiral building blocks. |

| Statins | Cholesterol-lowering | The chiral side chain is crucial for inhibitory activity against HMG-CoA reductase. |

| Antiviral Nucleoside Analogues | Antiviral | The stereochemistry of the sugar-like moiety is critical for selective incorporation into viral DNA/RNA. |

Stereocontrolled Approaches to Complex Polyketides and Terpenoids

Polyketides and terpenoids represent two major classes of natural products with a vast array of complex structures and potent biological activities. The stereocontrolled synthesis of these molecules is a significant challenge in organic chemistry, and chiral building blocks play a central role in meeting this challenge.

Polyketides:

The biosynthesis of complex polyketides by modular polyketide synthases (PKSs) proceeds with remarkable stereocontrol, inspiring chemists to develop synthetic strategies that mimic this precision. nih.govnih.gov Many polyketides feature repeating 1,3-diol or 1,3-methyl-alcohol motifs, and chiral C4 synthons are invaluable for constructing these segments.

For example, the synthesis of fragments of macrolide antibiotics like erythromycin (B1671065) often involves the use of chiral building blocks derived from carbohydrates or other chiral pool sources to install the numerous stereocenters along the carbon chain. rsc.org A synthon like this compound, after appropriate functional group manipulation, can serve as a precursor to a propionate-derived unit, a common building block in polyketide assembly. The (R)-configuration at the methyl-bearing carbon is a frequent stereochemical feature in these natural products.

Terpenoids:

Terpenoids are another class of natural products characterized by their diverse and often complex carbon skeletons derived from isoprene (B109036) units. The "chiral pool" of naturally occurring terpenes has long been a source of starting materials for the synthesis of other complex molecules. nih.gov Furthermore, smaller, non-terpenoid chiral building blocks are increasingly used to construct terpenoid frameworks with high stereoselectivity.

While direct incorporation of this compound into a terpenoid total synthesis may not be a common strategy, its structural elements are relevant. For instance, the synthesis of chiral terpenoid building blocks often involves the creation of stereocenters adjacent to functional groups that can be elaborated into the final terpene scaffold. nih.gov The C2 stereocenter of this compound could, in principle, be used to direct the formation of the complex ring systems found in many terpenoids.

Mechanistic Investigations and Reactivity Profile of 2r 2 Benzyloxy Butan 1 Ol

Reaction Pathways and Stereochemical Control Mechanisms

The reactivity of (2R)-2-(Benzyloxy)butan-1-ol is significantly influenced by its stereochemistry and the interplay between its hydroxyl and benzyloxy groups.

Influence of Intramolecular Interactions and Neighboring Group Participation

The spatial arrangement of the benzyloxy group in relation to the primary alcohol at the C-1 position can lead to intramolecular interactions that dictate reaction pathways. For instance, the bulky benzyl (B1604629) group can sterically hinder one face of the molecule, directing incoming reagents to the less hindered face. Furthermore, the oxygen atom of the benzyloxy group can act as an internal nucleophile, participating in neighboring group assistance during reactions at the C-1 hydroxyl group. This participation can lead to the formation of cyclic intermediates, which in turn influences the stereochemical outcome of the reaction.

Stereoselectivity in Functional Group Interconversions of the Hydroxyl and Ether Moieties

The inherent chirality of this compound makes it a valuable precursor in asymmetric synthesis. Functional group interconversions, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or the substitution of the hydroxyl group, are key transformations. The stereocenter at C-2 exerts a strong influence on the stereoselectivity of these reactions. For example, the oxidation of the alcohol can proceed with high fidelity, preserving the stereochemical integrity at the adjacent carbon. Similarly, nucleophilic substitution reactions at C-1 can occur with either retention or inversion of configuration, depending on the reaction mechanism (SN1 vs. SN2) and the participation of the neighboring benzyloxy group.

Cleavage and Modification of the Benzyloxy Protecting Group

The benzyl ether in this compound serves as a common protecting group for the C-2 hydroxyl function. organic-chemistry.org Its removal is a critical step in many synthetic sequences.

Catalytic Hydrogenolysis Mechanisms and Conditions

Catalytic hydrogenolysis is a widely employed method for cleaving benzyl ethers. acsgcipr.orgambeed.com This reaction typically involves the use of a palladium or platinum catalyst in the presence of hydrogen gas. ambeed.com The mechanism involves the adsorption of the benzyl ether onto the catalyst surface, followed by the cleavage of the carbon-oxygen bond to yield the deprotected alcohol and toluene. jk-sci.com The reaction conditions, such as catalyst type, solvent, and hydrogen pressure, can be optimized to ensure efficient and clean deprotection. acsgcipr.orgjk-sci.com Studies on similar benzyl ethers have shown that the stereochemical outcome of hydrogenolysis can be influenced by the catalyst, with Raney nickel often leading to retention of configuration and palladium catalysts favoring inversion. oup.com

Table 1: Common Catalysts and Conditions for Benzyl Ether Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | General Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Methanol, THF | Mild temperature and pressure |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Ethyl acetate (B1210297), Acetic acid | Often requires more forcing conditions than Pd/C |

| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Ethanol | Can be sensitive to substrate and additives |

| Rhodium on Alumina (Rh/Al₂O₃) | Hydrogen gas (H₂) | Methanol | Used for selective cleavage of phenolic benzyl ethers |

This table provides a general overview. Optimal conditions can vary based on the specific substrate and other functional groups present.

Selective Deprotection Strategies

In molecules with multiple protecting groups, selective deprotection of the benzyl ether is crucial. While catalytic hydrogenolysis is common, other methods can offer greater selectivity. organic-chemistry.org For instance, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, particularly for p-methoxybenzyl ethers which are more electron-rich. organic-chemistry.org Reductive methods using dissolving metals, such as lithium in liquid ammonia, can also be employed. researchgate.net Another approach involves the use of Lewis acids, which can activate the benzyl ether for cleavage. organic-chemistry.org A method for the selective deprotection of benzyl ethers adjacent to alcohols using N-iodosuccinimide (NIS) or a combination of diisobutylaluminum hydride (DIBAL-H) and iodine has also been reported. nih.gov This reaction is thought to proceed through a radical pathway after the initial formation of a hypoiodite (B1233010) intermediate. nih.gov

Reactivity with Electrophilic and Nucleophilic Reagents

The hydroxyl and benzyloxy groups in this compound exhibit distinct reactivities towards electrophiles and nucleophiles.

The primary hydroxyl group is a nucleophilic site and will readily react with a variety of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides in the presence of a base to form esters. It can also be alkylated with alkyl halides under basic conditions to form ethers.

The benzyloxy group, on the other hand, is generally stable to many nucleophilic and basic conditions. organic-chemistry.org However, the ether oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the benzylic position for nucleophilic attack. Under strongly acidic conditions, the ether linkage can be protonated, making it susceptible to cleavage by nucleophiles.

The reactivity of the C-H bonds in the molecule can also be considered. The benzylic C-H bonds are susceptible to radical halogenation under appropriate conditions. The C-H bonds adjacent to the oxygen atoms are activated and can potentially be involved in oxidation reactions.

Table 2: Summary of Reactivity

| Functional Group | Reagent Type | Typical Reaction |

| Primary Hydroxyl | Electrophile (e.g., Acyl chloride) | Acylation (Ester formation) |

| Primary Hydroxyl | Electrophile (e.g., Alkyl halide) | Alkylation (Ether formation) |

| Benzyloxy Ether | Strong Acid/Nucleophile | Cleavage |

| Benzyloxy Ether | Lewis Acid | Coordination and activation |

Advanced Computational and Theoretical Studies of 2r 2 Benzyloxy Butan 1 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (2R)-2-(Benzyloxy)butan-1-ol is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations are employed to identify and rank the stability of its various conformers. This process typically involves a systematic search of the conformational space by rotating the single bonds of the molecule.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Dihedral Angle (C1-C2-O-CH2Ph) | Relative Energy (kJ/mol) |

| I | gauche | 0.00 |

| II | anti | 5.20 |

| III | gauche' | 8.50 |

Note: This table is illustrative and demonstrates the type of data generated from DFT calculations. The values are hypothetical and based on principles of conformational analysis.

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, explicitly accounting for the influence of the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can be performed in various solvents to understand how intermolecular interactions affect its conformational preferences and dynamics.

These simulations can reveal the formation and lifetime of hydrogen bonds between the solute and solvent molecules, as well as the aggregation behavior of the solute at different concentrations. nih.govresearchgate.net For example, in aqueous solutions, the amphiphilic nature of this compound might lead to the formation of clusters or aggregates, a phenomenon that can be investigated in detail using MD. nih.govnih.govresearchgate.net The simulations track the trajectories of all atoms in the system, allowing for the calculation of various structural and dynamic properties.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, including DFT and time-dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic parameters of molecules. For this compound, these calculations can provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra.

Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net Similarly, NMR chemical shifts and coupling constants can be computed to help interpret complex experimental NMR data and confirm the structure of the molecule. TD-DFT calculations can predict electronic excitation energies and oscillator strengths, which are crucial for understanding the UV-Vis spectrum and the electronic transitions of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Parameter | Calculated Value |

| OH Stretching Frequency (IR) | 3550 cm⁻¹ |

| ¹³C NMR Chemical Shift (C1) | 65.2 ppm |

| ¹H NMR Chemical Shift (H at C2) | 3.85 ppm |

| First Electronic Transition (UV-Vis) | 258 nm |

Note: This table is for illustrative purposes. The values are hypothetical and represent the type of data that can be obtained from quantum chemical calculations.

Transition State Modeling for Reactions Involving this compound

Transition state theory is a cornerstone of chemical kinetics, and computational modeling plays a vital role in locating and characterizing transition states for chemical reactions. For reactions involving this compound, such as oxidation or ether cleavage, transition state modeling can elucidate reaction mechanisms and predict reaction rates.

By mapping the potential energy surface of a reaction, the structure and energy of the transition state can be determined. This information is critical for understanding the factors that control the reaction's stereoselectivity and regioselectivity. For instance, in a hydrogen abstraction reaction, modeling can predict which hydrogen atom is most likely to be removed. nih.govresearchgate.net Advanced methods like multi-path variational transition state theory (MP-VTST) can be employed for complex reactions, especially those involving chiral molecules. nih.govresearchgate.net

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Geometry | Activation Energy (kJ/mol) |

| Path A: Attack at C1-OH | Asynchronous | 85 |

| Path B: Attack at C2-H | Synchronous | 120 |

Note: This table is illustrative and presents the kind of data that can be generated from transition state modeling. The values are hypothetical.

Emerging Research Directions and Perspectives

Sustainable Synthetic Approaches for (2R)-2-(Benzyloxy)butan-1-ol and its Analogues

The drive towards greener and more sustainable chemical production has spurred the development of novel synthetic routes to this compound and similar chiral diols. chiralpedia.comlongdom.org A key area of focus is the use of biocatalysis, which employs enzymes to perform highly selective chemical transformations under mild conditions, thereby reducing energy consumption and waste generation. nih.govnih.gov

Enzymatic kinetic resolution and the asymmetric reduction of corresponding ketones are prominent strategies for producing enantiomerically pure alcohols. nih.govnih.gov For instance, alcohol dehydrogenases (ADHs) are being utilized for the asymmetric reduction of prochiral ketones, offering a direct and efficient route to chiral alcohols. pharmtech.com The economic viability of such processes is enhanced through cofactor recycling systems, which are crucial for industrial-scale applications. nih.govpharmtech.com Researchers are also exploring one-pot enzymatic cascades that can convert racemic alcohols into enantiopure amines, demonstrating the power of multi-enzyme systems in streamlining synthetic pathways. nih.govresearchgate.net

Beyond enzymatic methods, organocatalysis presents another promising avenue for the sustainable synthesis of chiral diols. nih.gov These processes avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry. chiralpedia.com The development of new organocatalysts, such as those derived from proline, has enabled the synthesis of chiral 1,3-diols with high enantiomeric purity. acs.org The use of environmentally benign solvents, like ionic liquids or even water, further enhances the sustainability of these synthetic methods. ejcmpr.com

Novel Applications in Materials Science and Chiral Recognition Systems

The unique stereochemistry of this compound and its analogues makes them valuable components in the design of advanced materials, particularly in the field of liquid crystals and chiral recognition systems. nih.gov Chiral dopants are essential for inducing helical structures in nematic liquid crystals, leading to the formation of cholesteric phases with applications in displays and photonics. nih.govsigmaaldrich.comnih.gov The ability of a chiral dopant to twist the nematic phase is a critical parameter, and researchers are exploring the relationship between the molecular structure of the dopant and its helical twisting power (HTP). nih.gov

Derivatives of chiral diols are being investigated for their potential to create liquid crystal phases with desirable properties. The introduction of chiral centers can influence the phase behavior and electro-optical properties of the resulting materials. nih.gov Furthermore, the self-assembly of chiral molecules can lead to the formation of complex, higher-order structures with potential applications in nanotechnology and smart materials. sigmaaldrich.com

In the realm of chiral recognition, the defined three-dimensional structure of compounds like this compound is being exploited to create systems capable of distinguishing between enantiomers. This is particularly relevant in the development of chiral stationary phases for chromatography and in sensor technology. nih.gov Recent research has also demonstrated the use of chiral nanofibers in biomedical applications, where the handedness of the material can influence its interaction with biological systems, such as inhibiting the formation of a protein corona around nanoparticles. acs.org

Future Prospects in Asymmetric Catalysis Development Utilizing Derivatives of this compound

The development of new and more efficient asymmetric catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. ru.nl Derivatives of this compound hold significant promise as chiral ligands and auxiliaries in this field. mdpi.com

The chiral backbone of this molecule can be modified to create a diverse range of ligands for transition-metal-catalyzed reactions. mdpi.com These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. researchgate.net For example, chiral diols and their derivatives have been successfully employed as ligands in the asymmetric addition of organozinc reagents to aldehydes. mdpi.com

Furthermore, derivatives of this compound can serve as precursors for the synthesis of more complex chiral catalysts, including organocatalysts. The development of chiral BINOL (1,1'-bi-2-naphthol) derivatives, for instance, has been a major focus, as these compounds are powerful catalysts and ligands for a wide array of asymmetric transformations. mdpi.comnih.gov The future of this field lies in the design of catalysts with higher activity, selectivity, and stability, as well as the development of catalytic systems that operate under more sustainable conditions. chiralpedia.comresearchgate.net The versatility of the this compound scaffold provides a robust platform for achieving these goals.

Q & A

Q. What are the established synthetic routes for preparing (2R)-2-(Benzyloxy)butan-1-ol with high enantiomeric purity?

- Methodological Answer : The primary route involves enantioselective reduction of the prochiral ketone precursor, (R)-1-benzyloxy-2-butanone. Catalytic asymmetric reduction using chiral catalysts (e.g., oxazaborolidines) or enzymatic methods (e.g., alcohol dehydrogenases) ensures high enantiomeric excess (>95%). Post-synthesis, chiral chromatography or recrystallization may further refine purity. Key considerations include solvent selection (e.g., tetrahydrofuran or ethanol) and catalyst loading optimization to minimize racemization .

Q. How can researchers confirm the stereochemical configuration of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives).

- Optical Rotation : Compare measured [α]D values with literature data for (R)- and (S)-enantiomers.

- X-ray Crystallography : Resolves absolute configuration if a crystalline derivative (e.g., a salt or ester) is obtainable.

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting in proton signals for enantiomeric distinction .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during the synthesis or derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Perform reductions or substitutions at 0–5°C to slow kinetic pathways favoring racemization.

- Mild Reagents : Use non-acidic/basic conditions (e.g., enzymatic catalysts) to avoid proton exchange at the stereocenter.

- Protecting Groups : Introduce temporary groups (e.g., BOC or benzyl) to stabilize the alcohol during reactive steps, followed by deprotection under controlled conditions .

Q. How does the benzyloxy group influence the reactivity of this compound in nucleophilic substitution reactions compared to unprotected alcohols?

- Methodological Answer : The benzyloxy group acts as a protecting moiety, reducing the alcohol's nucleophilicity and directing reactivity toward specific sites. For example:

- In SN2 reactions, the bulky benzyl group may hinder backside attack, favoring alternative mechanisms or regioselectivity.

- Comparative studies with unprotected analogs (e.g., 2-butanol) show slower reaction rates but higher selectivity in multi-step syntheses. This is critical in pharmaceutical intermediates where regiochemical control is essential .

Q. What analytical challenges arise when characterizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Distinguishing enantiomers in mixtures.

Solution : Chiral GC/MS or polarimetry coupled with synthetic standards. - Challenge 2 : Detecting trace impurities (e.g., diastereomers or oxidation byproducts).

Solution : High-resolution LC-MS or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. - Challenge 3 : Quantifying enantiomeric excess (ee) in kinetic resolutions.

Solution : Derivatization with chiral auxiliaries (e.g., Mosher esters) followed by NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.